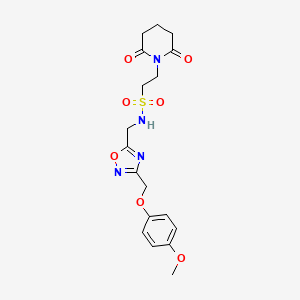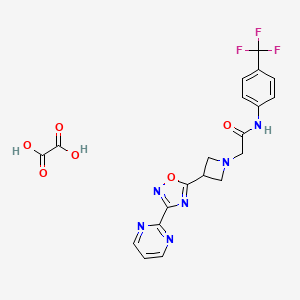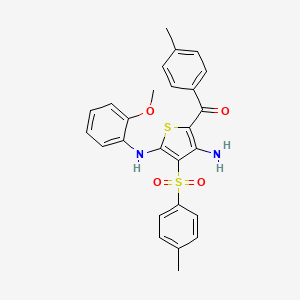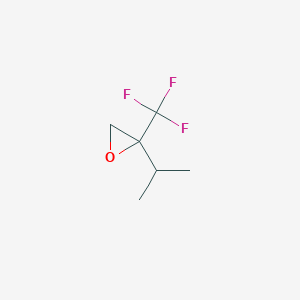![molecular formula C20H18ClN3O2S B2538559 N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 895109-95-2](/img/structure/B2538559.png)
N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide and related compounds involves multiple steps, starting from the appropriate aromatic organic acids. In one study, the process began with the conversion of these acids into esters, followed by transformation into hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds were obtained by reacting these thiols with N-substituted-2-bromoacetamides in the presence of a solvent and a base . Another study utilized 4-chlorophenoxyacetic acid as a precursor, which underwent esterification, treatment with hydrazine hydrate, and a ring closure reaction to yield a 1,3,4-oxadiazole-2-thiol core. Subsequent substitution at the thiol position with electrophiles produced various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using spectroscopic techniques such as IR, 1H-NMR, and mass spectral analysis. The vibrational spectroscopic signatures of a related compound were characterized using Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations. The optimized geometry indicated a non-planar structure between the phenyl and pyrimidine rings, with the presence of intramolecular and intermolecular hydrogen bonds and other interactions . Crystallographic studies of similar compounds revealed that a combination of hydrogen bonds and halogen-π interactions contribute to the molecular packing within the crystal structure .
Chemical Reactions Analysis
The synthesized compounds were found to exhibit biological activity, which implies that they undergo specific chemical interactions with biological targets. For instance, some compounds in the series were screened against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing activity particularly against acetylcholinesterase . Another study reported that the synthesized derivatives acted as antibacterial agents and moderate inhibitors of the α-chymotrypsin enzyme. The anti-bacterial potential was highlighted by the activity of one compound against various bacterial strains, which was compared favorably with the standard antibiotic ciprofloxacin .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were inferred from their synthesis, molecular structure, and biological activity. The vibrational spectroscopy and computational studies provided insights into the stability and electronic properties of the molecules. The nature of intermolecular interactions, such as hydrogen bonding and halogen-π interactions, was elucidated through Hirshfeld surface analysis and 2D-fingerprint plots . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, were investigated to assess the drug-likeness of the compounds. In-silico docking studies suggested inhibition activity against viruses, indicating potential antiviral properties .
科学的研究の応用
Molecular Synthesis and Antibacterial Potential
The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides showcases a strategic approach to crafting molecules with potential antibacterial properties. Utilizing 4-chlorophenoxyacetic acid as a precursor, researchers have synthesized a variety of N-substituted acetamides. These compounds, particularly 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide, demonstrated remarkable antibacterial activity against S. typhi, K. pneumoniae, and S. aureus, comparable to the standard ciprofloxacin. The study emphasizes the role of molecular docking in identifying active binding sites, correlating with bioactivity data and suggesting a promising avenue for developing antibacterial agents with reduced cytotoxicity (Siddiqui et al., 2014).
Anticancer and Antiviral Properties
Explorations into the structural characterization and the biological screening of various 1,3,4-oxadiazole and acetamide derivatives have revealed their potential in anticancer and antiviral applications. For instance, certain derivatives have been evaluated for their activity against cancer cell lines, demonstrating notable efficacy. These compounds' synthesis and characterization, alongside their pharmacological evaluations, offer insights into their therapeutic potential, underscoring the importance of continued research in this domain for the development of novel anticancer and antiviral treatments (Zyabrev et al., 2022).
Enzymatic Inhibition for Therapeutic Applications
The inhibition of essential enzymes represents another significant application of N-substituted acetamides in scientific research. Studies focusing on the synthesis, characterization, and pharmacological evaluation of these compounds have shed light on their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in conditions such as Alzheimer's disease. The potential therapeutic applications of these compounds in managing neurodegenerative diseases highlight the importance of enzyme inhibition studies in drug discovery and development (Rehman et al., 2013).
作用機序
Target of Action
The primary target of N-(4-chlorophenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is the insect ryanodine receptor . The ryanodine receptor is a type of calcium channel found in the membranes of cells, including muscle and nerve cells . It plays a crucial role in the regulation of calcium ion concentration within the cells .
Mode of Action
N-(4-chlorophenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide interacts with the ryanodine receptor, potentially acting as an activator . This interaction can cause the receptor to remain open, leading to an increased flow of calcium ions into the cell .
Biochemical Pathways
The activation of the ryanodine receptor by N-(4-chlorophenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide leads to an increase in intracellular calcium levels . This can affect various biochemical pathways that are regulated by calcium, such as muscle contraction and neurotransmitter release . The downstream effects of these changes can vary depending on the type of cell and the specific biochemical pathways involved .
Result of Action
The result of N-(4-chlorophenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide’s action on the ryanodine receptor can lead to changes in cellular functions, such as muscle contraction and neurotransmitter release . In insects, this can result in paralysis and death, making the compound a potential insecticide .
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-9-14(2)11-17(10-13)24-8-7-22-19(20(24)26)27-12-18(25)23-16-5-3-15(21)4-6-16/h3-11H,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFFPQUMWYNOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2538481.png)


![Ethyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazol idino[1,2-h]purin-3-yl]acetate](/img/structure/B2538485.png)
![ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B2538486.png)
![2-Chloro-N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]acetamide](/img/structure/B2538487.png)

![2-Chloro-N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2538490.png)

![2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2538494.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2538498.png)